2-Methoxydecane-1-thiol
Description
2-Methoxydecane-1-thiol (C₁₁H₂₄OS) is a long-chain aliphatic thiol derivative featuring a methoxy (-OCH₃) group at the second carbon and a thiol (-SH) group at the first carbon of a decane backbone. This structural arrangement confers unique physicochemical properties, including moderate hydrophobicity due to the long alkyl chain, combined with the nucleophilic reactivity of the thiol group and the electron-donating effects of the methoxy substituent.
Properties
CAS No. |
62348-62-3 |
|---|---|
Molecular Formula |
C11H24OS |
Molecular Weight |
204.37 g/mol |
IUPAC Name |
2-methoxydecane-1-thiol |
InChI |
InChI=1S/C11H24OS/c1-3-4-5-6-7-8-9-11(10-13)12-2/h11,13H,3-10H2,1-2H3 |
InChI Key |
ISHVLTLAMHPDDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CS)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxydecane-1-thiol can be synthesized through several methods. One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (HS-) in an S_N2 displacement reaction. This reaction typically requires an excess of the nucleophile to prevent the formation of by-products . Another method involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with aqueous base to yield the desired thiol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized to maximize yield and minimize the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxydecane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Addition: Thiols can add to carbonyl compounds to form thioacetals and dithioacetals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br2) and iodine (I2).
Reduction: Reducing agents such as zinc and acid are used to convert disulfides back to thiols.
Substitution: Alkyl halides are commonly used in substitution reactions with thiols.
Major Products Formed
Disulfides: Formed from the oxidation of thiols.
Thioacetals and Dithioacetals: Formed from the addition of thiols to carbonyl compounds.
Scientific Research Applications
2-Methoxydecane-1-thiol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxydecane-1-thiol involves its interaction with various molecular targets. The sulfhydryl group can form covalent bonds with electrophilic centers in biomolecules, leading to changes in their structure and function. This compound can also undergo redox reactions, which can influence cellular processes and signaling pathways .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
| Property | This compound | 1-Methoxyhexane-3-thiol | 2-(3-Methoxyphenyl)ethane-1-thiol |
|---|---|---|---|
| Molecular Weight (g/mol) | 216.37 | 162.30 | 182.28 |
| LogP (Predicted) | ~4.2 | ~2.8 | ~3.5 |
| Water Solubility | Low | Moderate | Low |
| Boiling Point (°C) | ~280–300 | ~200–220 | ~250–270 |
Analysis :
- The longer decane chain in this compound results in higher LogP and lower water solubility compared to shorter-chain analogs like 1-Methoxyhexane-3-thiol .
- Aromatic analogs (e.g., 2-(3-Methoxyphenyl)ethane-1-thiol) exhibit higher boiling points due to π-π stacking interactions absent in aliphatic derivatives .
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